Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Overview
Description
AP-24567, also known as N-Desmethyl ponatinib, is a CYP3A4-mediated metabolite.
Scientific Research Applications
Anxiolytic Activity
Research has shown that certain derivatives of imidazo[1,2-b]pyridazines, which include the benzamide structure, exhibit significant anxiolytic activity. For example, 6-chloro(and methylthio)-3-(2-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl) imidazo[1,2-b]pyridazines demonstrated notable anxiolytic effects in rats (Barlin et al., 1994).
Cancer Treatment
Imidazo[1,2-b]pyridazine derivatives with a benzamide unit have been identified as effective VEGFR2 kinase inhibitors, playing a role in cancer treatment. For instance, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide showed strong inhibitory activity against VEGFR2, a key player in tumor angiogenesis (Miyamoto et al., 2012).
BCR-ABL Kinase Inhibition
Some derivatives of imidazo[1,2-b]pyridazine have been synthesized for use as BCR-ABL tyrosine kinase inhibitors. This is significant in the context of certain cancers like chronic myelogenous leukemia. These compounds have demonstrated good inhibitory activity against BCR-ABL1 kinase (Hu et al., 2016).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include a benzamide moiety, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This opens up potential applications in treating tuberculosis (Lv et al., 2017).
Antiviral Properties
Compounds containing the imidazo[1,2-b]pyridazine structure have been designed and tested for antiviral activities, such as against human rhinovirus. Some of these compounds have demonstrated strong antiviral activity, suggesting potential applications in treating viral infections (Hamdouchi et al., 1999).
Anti-HIV Activity
Research has also explored the anti-HIV potential of imidazo[1,5-b]pyridazines. Certain derivatives in this series have shown to inhibit the replication of HIV-1 in vitro, suggesting potential therapeutic applications for HIV/AIDS (Livermore et al., 1993).
Properties
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O/c1-19-4-5-21(15-20(19)7-9-24-17-33-26-3-2-10-34-37(24)26)27(38)35-23-8-6-22(25(16-23)28(29,30)31)18-36-13-11-32-12-14-36/h2-6,8,10,15-17,32H,11-14,18H2,1H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRBKHJXXYLTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943319-87-7 | |
Record name | AP-24567 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-24567 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EMP4AZ4U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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